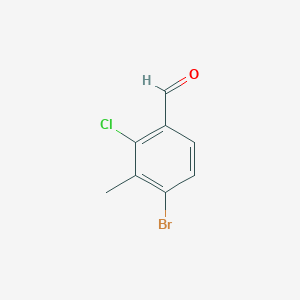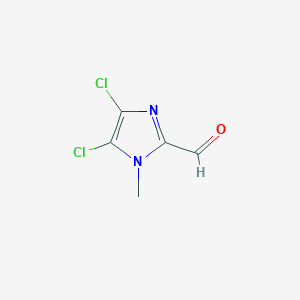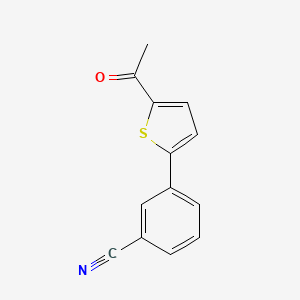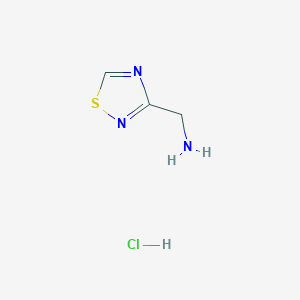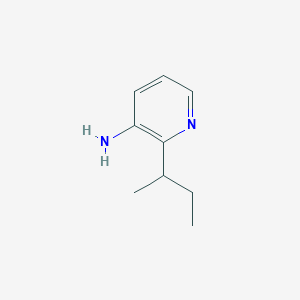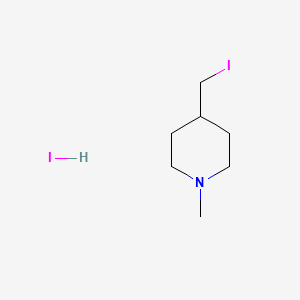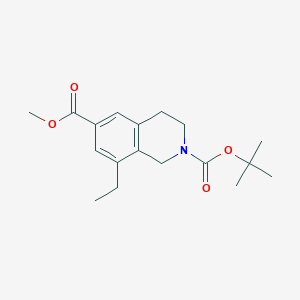![molecular formula C15H22N2O4 B13905082 (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13905082.png)
(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid is a complex organic compound with significant applications in various fields of science, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a hydroxyphenyl group, and a dimethylbutanoyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps, including the protection of functional groups, formation of peptide bonds, and deprotection. Common synthetic routes may involve the use of protecting groups such as tert-butoxycarbonyl (Boc) for the amino group and benzyl for the hydroxy group. The peptide bond formation can be achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the dimethylbutanoyl moiety can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biotechnological products
作用機序
The mechanism of action of (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The hydroxyphenyl group may participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
L-Isoleucine: (2S,3S)-2-Amino-3-methylpentanoic acid
L-Valine: (2S)-2-Amino-3-methylbutanoic acid
L-Leucine: (2S)-2-Amino-4-methylpentanoic acid
Uniqueness
(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both an amino group and a hydroxyphenyl group allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
特性
分子式 |
C15H22N2O4 |
|---|---|
分子量 |
294.35 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)12(16)13(19)17-11(14(20)21)8-9-4-6-10(18)7-5-9/h4-7,11-12,18H,8,16H2,1-3H3,(H,17,19)(H,20,21)/t11-,12+/m0/s1 |
InChIキー |
SPTUFUJTPCKAMW-NWDGAFQWSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N |
正規SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


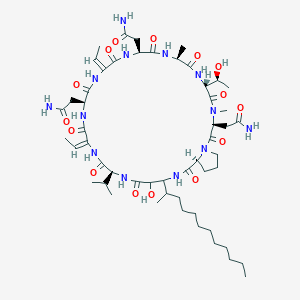
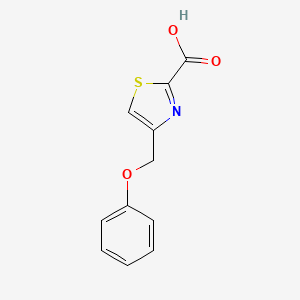
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-m-tolyl-acetamide](/img/structure/B13905007.png)
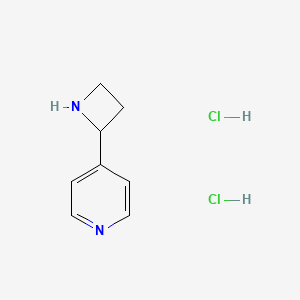
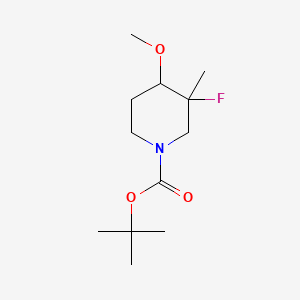
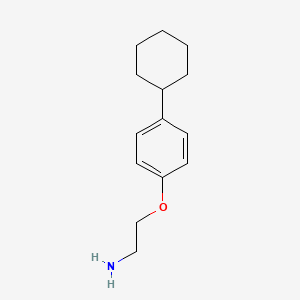
![N-[(1S)-2-[[(1R)-1-(aminomethyl)-2-methyl-propyl]amino]-1-methyl-ethyl]-4-tert-butyl-benzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13905022.png)
